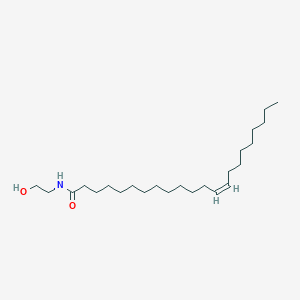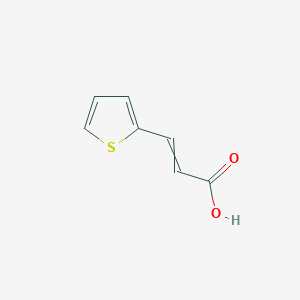
3-(2-Thienyl)acrylsäure
Übersicht
Beschreibung
Dasatinib-d8 ist eine deuterierte Form von Dasatinib, einem potenten Tyrosinkinase-Inhibitor, der hauptsächlich zur Behandlung von chronischer myeloischer Leukämie und Philadelphia-Chromosom-positiver akuter lymphatischer Leukämie eingesetzt wird . Die deuterierte Version, Dasatinib-d8, wird häufig als interner Standard in bioanalytischen Methoden verwendet, da sie ähnliche chemische Eigenschaften wie Dasatinib aufweist, aber einen deutlichen Massenunterschied aufweist, der eine präzise Quantifizierung in der Massenspektrometrie ermöglicht .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Dasatinib-d8 beinhaltet die Einarbeitung von Deuteriumatomen in das Dasatinib-Molekül. Dies kann durch verschiedene Verfahren erreicht werden, darunter:
Wasserstoff-Deuterium-Austausch: Dieses Verfahren beinhaltet den Austausch von Wasserstoffatomen gegen Deuterium in Gegenwart einer Deuteriumquelle wie Deuteriumoxid (D2O) oder deuterierten Lösungsmitteln.
Deuterierte Reagenzien: Die Verwendung deuterierter Reagenzien im Syntheseprozess kann ebenfalls Deuteriumatome in das Molekül einbringen.
Industrielle Produktionsmethoden: Die industrielle Produktion von Dasatinib-d8 beinhaltet typischerweise großtechnische Wasserstoff-Deuterium-Austauschreaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Folgendes umfassen:
Wissenschaftliche Forschungsanwendungen
Dasatinib-d8 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Eingesetzt in Studien, um die Stoffwechselwege und die Pharmakokinetik von Dasatinib zu verstehen.
5. Wirkmechanismus
Dasatinib-d8 wirkt, wie Dasatinib, als Tyrosinkinase-Inhibitor. Es übt seine Wirkung aus, indem es an die ATP-Bindungsstelle der BCR-ABL-Kinase bindet, deren Aktivität hemmt und die Phosphorylierung von nachgeschalteten Substraten verhindert . Diese Hemmung führt zur Unterdrückung der Zellproliferation und Induktion von Apoptose in Krebszellen . Dasatinib-d8 hemmt auch andere Kinasen wie SRC-Familie-Kinasen, c-KIT und PDGFR .
Ähnliche Verbindungen:
Nilotinib: Ein Tyrosinkinase-Inhibitor der zweiten Generation mit einem ähnlichen Wirkmechanismus.
Bosutinib: Ein weiterer Tyrosinkinase-Inhibitor, der für ähnliche Indikationen eingesetzt wird.
Einzigartigkeit von Dasatinib-d8: Dasatinib-d8 ist aufgrund seiner deuterierten Natur einzigartig, was in analytischen Anwendungen deutliche Vorteile bietet. Die Einarbeitung von Deuteriumatomen ermöglicht eine präzise Quantifizierung und Unterscheidung von nicht-deuteriertem Dasatinib in der Massenspektrometrie . Dies macht es zu einem unschätzbaren Werkzeug in pharmakokinetischen Studien und der Entwicklung bioanalytischer Methoden .
Wirkmechanismus
Target of Action
The primary target of 3-(2-Thienyl)acrylic acid is the respiratory system
Mode of Action
It’s known that the compound has a role in improving the intestinal absorption of insulin in mice . This suggests that it may interact with insulin receptors or other related targets, leading to enhanced insulin uptake.
Biochemical Pathways
3-(2-Thienyl)acrylic acid has been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors . Glycogen synthase kinase-3β is involved in various cellular processes, including the regulation of glycogen metabolism, cell proliferation, and cell differentiation. By inhibiting this enzyme, 3-(2-Thienyl)acrylic acid may affect these biochemical pathways and their downstream effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dasatinib-d8 involves the incorporation of deuterium atoms into the dasatinib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of Dasatinib-d8 typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dasatinib-d8 kann, wie sein nicht-deuteriertes Gegenstück, verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Reaktion mit Oxidationsmitteln, um oxidierte Produkte zu bilden.
Reduktion: Reaktion mit Reduktionsmitteln, um reduzierte Produkte zu bilden.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen, bei denen funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenide, Nucleophile wie Amine oder Alkohole.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Amine oder Alkohole erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: A second-generation tyrosine kinase inhibitor with a similar mechanism of action.
Bosutinib: Another tyrosine kinase inhibitor used for similar indications.
Uniqueness of Dasatinib-d8: Dasatinib-d8 is unique due to its deuterated nature, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms allows for precise quantification and differentiation from non-deuterated dasatinib in mass spectrometry . This makes it an invaluable tool in pharmacokinetic studies and bioanalytical method development .
Eigenschaften
IUPAC Name |
(E)-3-thiophen-2-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMZQOIASVGJQE-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901215 | |
| Record name | NoName_302 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15690-25-2, 1124-65-8 | |
| Record name | (2E)-3-(2-Thienyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15690-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiopheneacrylic acid, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Thienyl)acrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-thienyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, 3-(2-thienyl)-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIOPHENEACRYLIC ACID, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INO5ATY68D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
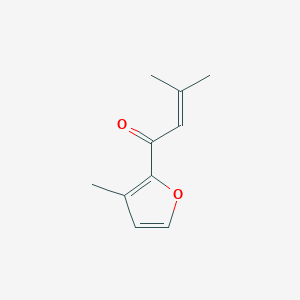
![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)
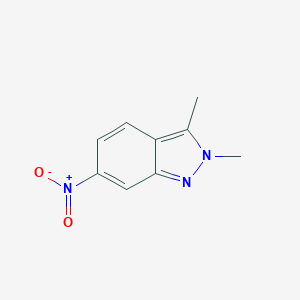





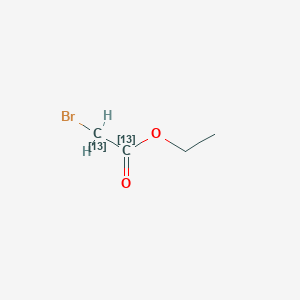

![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)


